2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid

Asymmetric synthesis Chiral amine N-tert-butanesulfinyl imine

2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid (CAS 915770-01-3) is a dual-functional organoboron building block that integrates a Boc-protected piperazine moiety with a phenylboronic acid group. This compound, with molecular formula C15H23BN2O4 and molecular weight 306.17 g/mol, serves as a key intermediate in pharmaceutical research and organic synthesis.

Molecular Formula C15H23BN2O4
Molecular Weight 306.17 g/mol
CAS No. 915770-01-3
Cat. No. B1393636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid
CAS915770-01-3
Molecular FormulaC15H23BN2O4
Molecular Weight306.17 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1N2CCN(CC2)C(=O)OC(C)(C)C)(O)O
InChIInChI=1S/C15H23BN2O4/c1-15(2,3)22-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16(20)21/h4-7,20-21H,8-11H2,1-3H3
InChIKeyCVTSGDSTXRXWPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid (CAS 915770-01-3): Procurement-Ready Boronic Acid Building Block for Suzuki Coupling and PROTAC Linker Synthesis


2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid (CAS 915770-01-3) is a dual-functional organoboron building block that integrates a Boc-protected piperazine moiety with a phenylboronic acid group . This compound, with molecular formula C15H23BN2O4 and molecular weight 306.17 g/mol, serves as a key intermediate in pharmaceutical research and organic synthesis [1]. Its core structural features enable participation in Suzuki-Miyaura cross-coupling reactions for biaryl formation while providing a masked piperazine amine for downstream diversification .

Procurement Rationale: Why 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid Cannot Be Replaced by Generic Piperazine Boronic Acid Analogs


Generic substitution among piperazine-containing phenylboronic acids is not scientifically justifiable due to positional isomerism (ortho vs. meta vs. para substitution patterns) and the presence or absence of the Boc protecting group. These structural variations directly impact reactivity in cross-coupling reactions [1], influence the steric and electronic environment of subsequent derivatization steps [2], and determine compatibility with orthogonal deprotection strategies in multi-step syntheses [3]. Selecting the wrong regioisomer or an unprotected analog introduces synthetic route redesign, alters reaction yields, and may compromise downstream application performance.

Quantitative Differentiation Evidence: 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid vs. Closest Analogs


Ortho-Substitution Enables Unique Diastereoselectivity in Asymmetric Synthesis Not Achievable with Para Analogs

The ortho-substituted 2-[4-(tert-butoxycarbonyl)piperazinyl]phenyl framework provides the requisite steric environment for high diastereoselectivity in nucleophilic 1,2-additions to N-tert-butanesulfinyl imines [1]. The para-substituted analog (CAS 457613-78-4) does not offer the same steric constraint and is not documented for this transformation . This ortho-specific reactivity enables the asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines with diastereomeric enrichment [1].

Asymmetric synthesis Chiral amine N-tert-butanesulfinyl imine

Direct Piperazine-Phenyl Linkage Avoids Benzylic Instability and Crystallinity Issues of Methylene-Bridged Analogs

This compound incorporates a direct piperazine-phenyl C–N bond (ortho substitution) without an intervening methylene linker . In contrast, the (Boc-piperazin-1-ylmethyl)phenylboronic acid pinacol ester analog (CAS 470478-90-1) contains a benzylic methylene group that introduces additional conformational flexibility and potential sites for oxidation or elimination under certain conditions [1]. The direct attachment confers greater structural rigidity and eliminates benzylic proton acidity concerns .

Suzuki-Miyaura coupling Biaryl library Microwave synthesis

Boc Protection Enables Orthogonal Deprotection Not Possible with Unprotected Piperazine Analogs

The tert-butoxycarbonyl (Boc) group on the piperazine ring allows for orthogonal deprotection strategies [1]. In contrast, unprotected piperazine analogs such as 3-(1-piperazinyl)phenylboronic acid (CAS 1026029-59-3) lack this selectivity and may undergo unwanted side reactions during Suzuki couplings or require additional protection/deprotection steps [2]. The Boc group remains stable under Suzuki-Miyaura cross-coupling conditions (e.g., Pd(PPh3)4, Na2CO3, 90°C) and can be cleanly removed afterward using TFA in CH2Cl2 to reveal the free piperazine for further functionalization [1].

Orthogonal protecting group Multi-step synthesis Piperazine diversification

Free Boronic Acid Form Provides Direct Coupling Partner Without Ester Hydrolysis Requirement

2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid is supplied as the free boronic acid . This contrasts with its pinacol ester derivative, 2-[4-(N-Boc)piperazin-1-yl]phenylboronic acid pinacol ester (CAS 1073354-59-2) [1]. The free boronic acid can be used directly in Suzuki-Miyaura couplings without a prior hydrolysis step to liberate the reactive boronic acid functionality . Eliminating the ester hydrolysis step reduces synthetic step count and avoids potential incompatibility with base-sensitive substrates during the hydrolysis procedure.

Suzuki-Miyaura coupling Boronic acid Cross-coupling

Ortho-Substitution Geometry Alters Spatial Presentation of Piperazine for Target Engagement vs. Meta/Para Analogs

The ortho-substitution pattern of 2-[4-(tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid positions the piperazine ring in a distinct spatial orientation relative to the phenylboronic acid . In PROTAC linker design, the trajectory and rigidity of the linker critically influence ternary complex formation and degradation efficiency [1]. Meta (e.g., CAS 937048-39-0) and para (e.g., CAS 457613-78-4) regioisomers present the piperazine vector at different angles (approximately 60° for ortho vs. 120° for meta vs. 180° for para relative to the boronic acid attachment point), which can significantly alter the spatial relationship between the E3 ligase ligand and the target protein ligand in PROTAC constructs [1].

PROTAC linker Molecular geometry Target engagement

High-Impact Research and Industrial Applications for 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid (CAS 915770-01-3)


Asymmetric Synthesis of Alpha-Branched 2-Piperazinylbenzylamine Ligands for GPCR Drug Discovery

This compound is a critical starting material for the asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines, which serve as ligands for the human melanocortin 4 receptor (MC4R) and related GPCR targets [1]. The ortho-substituted Boc-piperazinyl phenyl framework enables high diastereoselectivity in organometallic additions to N-tert-butanesulfinyl imines [1]. The Boc group allows orthogonal deprotection of the piperazine nitrogen after asymmetric induction, facilitating structure-activity relationship (SAR) studies in central nervous system drug discovery programs [1].

Suzuki-Miyaura Cross-Coupling for Biaryl Library Synthesis with Subsequent Piperazine Diversification

The boronic acid functionality of this compound enables participation in palladium-catalyzed Suzuki-Miyaura cross-couplings with aryl bromides to generate biaryl intermediates [1]. Following successful coupling, the Boc protecting group can be removed under acidic conditions (e.g., 10% TFA in CH2Cl2) to reveal a free piperazine secondary amine [2]. This deprotected piperazine can then undergo further derivatization—such as alkylation, acylation, or reductive amination—allowing the construction of structurally diverse compound libraries for medicinal chemistry hit-to-lead optimization [1].

PROTAC Linker Development Requiring Ortho-Substituted Rigid Scaffolds

In PROTAC (PROteolysis TArgeting Chimera) design, piperazine-containing linkers are employed to improve rigidity and modulate solubility through protonation [1]. The ortho-substitution pattern of this compound provides a unique linker trajectory that differs from meta and para analogs [2]. The boronic acid group enables conjugation to one ligand (e.g., via Suzuki coupling to an aryl halide-containing target protein binder), while the Boc-protected piperazine can be deprotected and subsequently functionalized to attach an E3 ubiquitin ligase recruiting element . This orthogonal reactivity makes it a valuable building block for synthesizing PROTAC candidates where linker geometry critically influences ternary complex formation and degradation efficiency [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.